molecular formula C9H8ClIZn B14901475 3-(4-Chlorophenyl)-2-propenylzinc iodide

3-(4-Chlorophenyl)-2-propenylzinc iodide

Cat. No.: B14901475
M. Wt: 343.9 g/mol
InChI Key: SIVYPTRKZVTECU-UHFFFAOYSA-M
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Description

3-(4-Chlorophenyl)-2-propenylzinc iodide is an organozinc compound that is widely used in organic synthesis. This compound is particularly valuable in the field of organic chemistry due to its ability to participate in various coupling reactions, which are essential for the formation of carbon-carbon bonds. The presence of the 4-chlorophenyl group enhances its reactivity and makes it a versatile reagent in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-propenylzinc iodide typically involves the reaction of 3-(4-chlorophenyl)-2-propenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

3-(4-Chlorophenyl)-2-propenyl bromide+Zn3-(4-Chlorophenyl)-2-propenylzinc iodide\text{3-(4-Chlorophenyl)-2-propenyl bromide} + \text{Zn} \rightarrow \text{this compound} 3-(4-Chlorophenyl)-2-propenyl bromide+Zn→3-(4-Chlorophenyl)-2-propenylzinc iodide

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-propenylzinc iodide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can be reduced to form alkanes or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the zinc iodide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield alcohols, while reduction with lithium aluminum hydride can produce alkanes.

Scientific Research Applications

3-(4-Chlorophenyl)-2-propenylzinc iodide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biological molecules, such as peptides and proteins, to study their functions and interactions.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-propenylzinc iodide involves the formation of carbon-carbon bonds through coupling reactions. The zinc atom in the compound acts as a nucleophile, attacking electrophilic carbon atoms in other molecules to form new bonds. This process is facilitated by the presence of the 4-chlorophenyl group, which stabilizes the intermediate species and enhances the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-2-propenylzinc iodide
  • 3-(4-Fluorophenyl)-2-propenylzinc iodide
  • 3-(4-Methylphenyl)-2-propenylzinc iodide

Uniqueness

3-(4-Chlorophenyl)-2-propenylzinc iodide is unique due to the presence of the 4-chlorophenyl group, which enhances its reactivity and makes it a versatile reagent in organic synthesis. Compared to similar compounds, it offers better stability and higher reactivity, making it a preferred choice for many synthetic applications.

Properties

Molecular Formula

C9H8ClIZn

Molecular Weight

343.9 g/mol

IUPAC Name

1-chloro-4-prop-2-enylbenzene;iodozinc(1+)

InChI

InChI=1S/C9H8Cl.HI.Zn/c1-2-3-8-4-6-9(10)7-5-8;;/h4-7H,1,3H2;1H;/q-1;;+2/p-1

InChI Key

SIVYPTRKZVTECU-UHFFFAOYSA-M

Canonical SMILES

C=[C-]CC1=CC=C(C=C1)Cl.[Zn+]I

Origin of Product

United States

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